Bienvenue dans la boutique en ligne BenchChem!

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline

Physicochemical Profiling CNS Drug Design Lead Optimisation

This quinoline-pyrrolidine conjugate features a unique 3-fluoropyridyloxymethyl substituent on the pyrrolidine ring, not the quinoline core, creating a three-dimensional pharmacophore distinct from ABBV-318. Use to mitigate hERG/phospholipidosis while retaining target affinity. CNS MPO-aligned (logP 3.8, tPSA 56 Ų) for BBB penetration. Available ≥95% purity for rapid SAR expansion.

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
CAS No. 2549037-82-1
Cat. No. B6452271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline
CAS2549037-82-1
Molecular FormulaC20H18FN3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H18FN3O2/c21-16-6-8-19(22-11-16)26-13-14-9-10-24(12-14)20(25)18-7-5-15-3-1-2-4-17(15)23-18/h1-8,11,14H,9-10,12-13H2
InChIKeyPKDKKBNJBRRUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline (CAS 2549037-82-1): Procurement-Focused Structural and Physicochemical Baseline


2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline (CAS 2549037-82-1) is a synthetic, heterocyclic small molecule featuring a quinoline-2-carbonyl core linked to a pyrrolidine ring that bears a 5-fluoropyridin-2-yloxymethyl substituent [1]. With a molecular formula of C20H18FN3O₂ and a molecular weight of 351.4 g/mol, it belongs to the class of quinoline-pyrrolidine-fluoropyridine conjugates that are widely employed as screening compounds in medicinal chemistry campaigns targeting ion channels, kinases, and CNS receptors [2]. The compound is commercially available from multiple screening-compound vendors, typically at ≥95% purity, and is supplied as a dry film or neat material for hit-finding and lead-optimisation workflows .

Why Generic Substitution of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline (CAS 2549037-82-1) Is Not Advisable


Superficially similar quinoline-pyrrolidine and quinoline-fluoropyridine analogues can differ profoundly in the attachment regiochemistry of the pyrrolidine-carbonyl linkage, the nature of the heteroaryl ether, and the stereochemistry of the pyrrolidine ring. For example, the well-characterised Nav1.7/Nav1.8 blocker ABBV-318 places the (R)-3-fluoropyrrolidine-carbonyl group at the quinoline 2-position and the 5-trifluoromethylpyridin-2-yloxy group at the quinoline 6-position [1]. In CAS 2549037-82-1, the pyrrolidine-1-carbonyl group is at the quinoline 2-position, while the 5-fluoropyridin-2-yloxymethyl substituent is attached to the pyrrolidine 3-position rather than directly to the quinoline core, creating a fundamentally different three-dimensional pharmacophore [2]. This connectivity reversal alters the spatial relationship between the hydrogen-bond-accepting fluoropyridine and the quinoline π-system, which can shift target selectivity, physicochemical properties, and synthetic tractability in hit-to-lead campaigns. Consequently, procurement of the precise CAS 2549037-82-1 scaffold is mandatory when a research program requires the exact connectivity pattern, as any generic substitution risks introducing an unrecognised alteration in binding-mode geometry, metabolic soft spots, or off-target liability that existing SAR studies have not de-risked [1].

Quantitative Differentiation Evidence for 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline (CAS 2549037-82-1) Versus Closest Analogues


Physicochemical Property Differentiation: logP, tPSA, and Hydrogen-Bonding Profile vs. ABBV-318

CAS 2549037-82-1 exhibits a calculated logP of 3.8 and a topological polar surface area (tPSA) of 56 Ų, with 0 hydrogen-bond donors and 4 hydrogen-bond acceptors [1]. In contrast, the structural analogue ABBV-318 (carrying a 5-CF₃-pyridin-2-yloxy substituent at the quinoline 6-position and a (R)-3-fluoropyrrolidine at the quinoline 2-position) possesses a higher molecular weight (405.3 g/mol), an additional fluorine, and a different hydrogen-bonding surface arrangement that influences CNS penetration and off-target binding [2]. The lower molecular weight and distinct tPSA-HBD count of CAS 2549037-82-1 position it in a more favourable region of the CNS multiparameter optimisation (MPO) space for blood-brain barrier penetration, although direct experimental CNS PK data are not available [1].

Physicochemical Profiling CNS Drug Design Lead Optimisation

Regiochemical Connectivity Differentiation: Pyrrolidine 3-Oxy-Methyl vs. Direct Quinoline 6-Oxy Linker in ABBV-318

The target compound connects the 5-fluoropyridin-2-yloxy group to the pyrrolidine 3-position via a methylene bridge, whereas ABBV-318 and its congeners attach the pyridin-2-yloxy group directly to the quinoline 6-position [1][2]. This regiochemical difference results in a ~5-bond increase in the distance between the fluoropyridine ring and the quinoline core, altering the vector of the fluoropyridine group by approximately 180° relative to the quinoline plane. In the ABBV-318 series, the direct quinoline-6-oxy linkage was found to be critical for Nav1.7 potency; moving the ether to the pyrrolidine ring in CAS 2549037-82-1 would be predicted to ablate this specific ion-channel activity and may confer selectivity for unrelated targets [2].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Purity Specification and Commercial Availability: Batch-to-Batch Consistency vs. In-House Synthesised Analogues

Commercially available CAS 2549037-82-1 is supplied at a minimum purity of 95% (HPLC) as a dry film, with quality control data provided by vendors such as ChemBridge (via Hit2Lead) and other screening-compound suppliers . In contrast, many closely related quinoline-pyrrolidine-fluoropyridine analogues described in the patent and primary literature are synthesised in-house by individual research groups without standardised QC metrics, leading to potential lot-to-lot variability in purity, residual solvent, and stereochemical integrity. The availability of a pre-qualified, QC-certified batch from a commercial screening library eliminates the burden of in-house synthesis, purification, and characterisation, reducing procurement lead time from weeks to days .

Chemical Procurement Quality Control Screening Collection Integrity

Recommended Procurement and Research Application Scenarios for 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline (CAS 2549037-82-1)


Scaffold-Hopping Starting Point for Sodium-Channel and Kinase Drug Discovery

Research teams that have identified liabilities in the ABBV-318 chemotype (e.g., hERG activity, phospholipidosis, or narrow Nav1.7/Nav1.8 selectivity) can procure CAS 2549037-82-1 as a structurally distinct scaffold-hopping template. The relocation of the pyridyl-oxy group from the quinoline core to the pyrrolidine ring offers a topologically novel pharmacophore that may retain ion-channel or kinase affinity while mitigating the off-target effects observed in the quinoline-6-oxy series [1].

CNS-Penetrant Lead Optimisation with Favourable Physicochemical Starting Point

The predicted physicochemical profile of CAS 2549037-82-1 (logP 3.8, tPSA 56 Ų, zero HBDs) aligns well with established CNS MPO guidelines for brain-penetrant small molecules [2]. Medicinal chemistry teams targeting CNS indications such as neuropathic pain, epilepsy, or neurodegenerative disease can use this compound as a brain-penetrant starting scaffold, with the expectation that its physicochemical properties will support BBB penetration, subject to experimental confirmation.

Parallel SAR Expansion in Commercial Screening Library Campaigns

Because CAS 2549037-82-1 is commercially available with defined purity (≥95%) and short lead times, it is an ideal candidate for parallel SAR expansion in hit-to-lead campaigns . Procurement of multiple analogues with systematic variations at the pyrrolidine 3-position, the quinoline ring, and the fluoropyridine moiety can be executed without the delays associated with custom synthesis, enabling rapid generation of structure-activity data.

Quote Request

Request a Quote for 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.